![molecular formula C15H12ClNO4 B13306315 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B13306315.png)
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid is an organic compound with the molecular formula C16H13ClNO4 It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Chlorination: The benzene ring is chlorinated at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium thiolate, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The free amino derivative of the compound is obtained after removal of the benzyloxycarbonyl group.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets such as enzymes or receptors. The chlorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Similar structure but lacks the chlorine atom.
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Contains a butanoic acid moiety instead of a benzoic acid moiety.
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Features a methyl group instead of a chlorine atom.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the chlorine atom on the benzene ring
Propiedades
Fórmula molecular |
C15H12ClNO4 |
|---|---|
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-13-8-11(6-7-12(13)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clave InChI |
XIKMRTIAGOEYJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


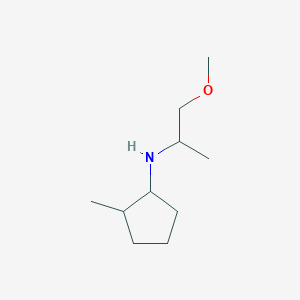
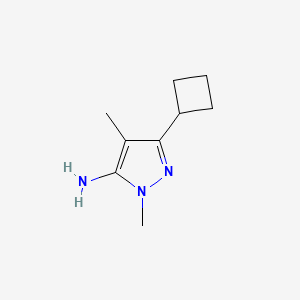

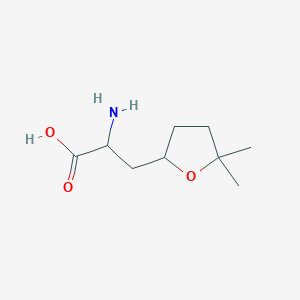
![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)
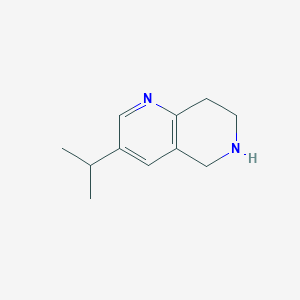
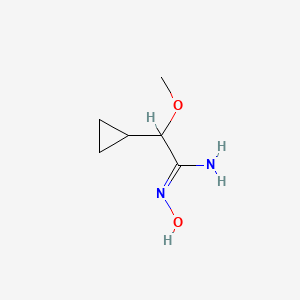
![[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
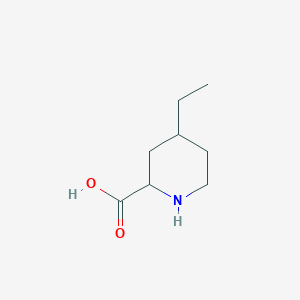
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine](/img/structure/B13306267.png)
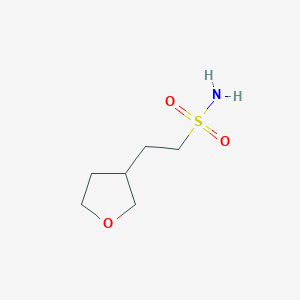
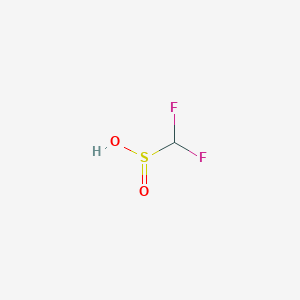

![1-[(4-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306307.png)
